molecular formula C20H18ClN5O2 B10917086 N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917086
M. Wt: 395.8 g/mol
InChI Key: FKQHMGCBUWXRLN-UHFFFAOYSA-N
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Description

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including a chloro-substituted phenyl ring, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole ring and the chloro-substituted phenyl group. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis. Purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETAMIDE
  • 4-(METHYLTHIO)PHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
  • N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)METHACRYLAMIDE

Uniqueness

N~4~-(3-CHLORO-4-METHYLPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-4-26-8-7-16(24-26)17-10-14(18-12(3)25-28-20(18)23-17)19(27)22-13-6-5-11(2)15(21)9-13/h5-10H,4H2,1-3H3,(H,22,27)

InChI Key

FKQHMGCBUWXRLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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